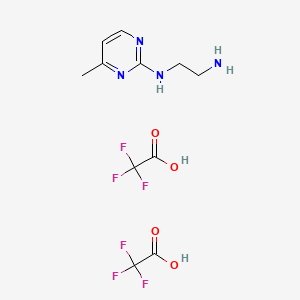
Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a pyrrolidine ring, a carbamimidoyl group, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride typically involves multiple steps. One common method starts with the synthesis of ®-2-aminomethylpiperidine, which is then reacted with Boc acid chloride to produce the tert-butyl (2R)-2-(aminomethyl)piperidine-1-carboxylate . This intermediate can then be further modified to introduce the carbamimidoyl group and form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and the functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce a ketone or aldehyde, while reduction could yield an alcohol or amine.
Aplicaciones Científicas De Investigación
Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The carbamimidoyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The pyrrolidine ring may also play a role in binding to biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- Tert-butyl 2-formylpyrrolidine-1-carboxylate
- Tert-butyl 3-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate hydrochloride is unique due to the presence of the carbamimidoyl group, which can engage in specific interactions with biological molecules. This makes it particularly useful in studies involving enzyme inhibition and protein binding, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C10H20ClN3O2 |
|---|---|
Peso molecular |
249.74 g/mol |
Nombre IUPAC |
tert-butyl 2-carbamimidoylpyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19N3O2.ClH/c1-10(2,3)15-9(14)13-6-4-5-7(13)8(11)12;/h7H,4-6H2,1-3H3,(H3,11,12);1H |
Clave InChI |
GNGZTFAILVNVLR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C(=N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15298942.png)

![Benzaldehyde, 2-bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B15298965.png)


![3,3-Difluoro-4-methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15298995.png)






![N-{4-[(6-bromopyridin-2-yl)amino]butyl}-2-phenylacetamide](/img/structure/B15299020.png)

